molecular formula C63H108EuO6 B12103174 Europium tris(d,d-dicampholylmethanate)

Europium tris(d,d-dicampholylmethanate)

Cat. No.: B12103174
M. Wt: 1113.5 g/mol
InChI Key: KJQCOBOEWKFOJC-FYKKVVHFSA-N
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Description

Europium tris(d,d-dicampholylmethanate) is a coordination compound of europium, a rare earth element. This compound is known for its unique chiral properties and is widely used as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy. The molecular formula of europium tris(d,d-dicampholylmethanate) is C63H105EuO6, and it has a molecular weight of 1110.47 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of europium tris(d,d-dicampholylmethanate) typically involves the reaction of europium chloride with d,d-dicampholylmethane in the presence of a base. The reaction is carried out in an organic solvent such as pentane. The product is then purified by filtration and evaporation to dryness, followed by drying under vacuum at 100°C for 36 hours .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve ensuring the purity of the starting materials and maintaining controlled reaction conditions to achieve high yields of the desired product.

Chemical Reactions Analysis

Types of Reactions: Europium tris(d,d-dicampholylmethanate) primarily undergoes coordination reactions due to the presence of the europium ion. It can also participate in ligand exchange reactions where the d,d-dicampholylmethanate ligands are replaced by other ligands.

Common Reagents and Conditions:

    Coordination Reactions: Typically involve europium chloride and d,d-dicampholylmethane in the presence of a base.

    Ligand Exchange Reactions: Can involve various ligands such as phosphines or other organic molecules.

Major Products: The major product of these reactions is the europium complex with the new ligands. For example, replacing d,d-dicampholylmethanate with another ligand will yield a new europium coordination compound.

Scientific Research Applications

Europium tris(d,d-dicampholylmethanate) has several applications in scientific research:

    NMR Spectroscopy: Used as a chiral shift reagent to determine enantiomer ratios in chiral molecules

    Luminescence Studies: Europium complexes are known for their luminescent properties, making them useful in studying photophysical processes.

    Biological Research: Can be used in studying the interactions of chiral molecules in biological systems.

    Material Science: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The primary mechanism by which europium tris(d,d-dicampholylmethanate) exerts its effects is through coordination with other molecules. The europium ion acts as a central metal atom that forms bonds with the ligands. This coordination can induce shifts in NMR signals, making it useful as a shift reagent. Additionally, the luminescent properties of europium complexes are due to the electronic transitions within the europium ion, which can be influenced by the surrounding ligands .

Comparison with Similar Compounds

  • Europium tris(3-heptafluoropropylhydroxymethylene-camphorate)
  • Europium tris(3-trifluoromethylhydroxymethylene-camphorate)
  • Tris(dibenzoylmethane) mono(1,10-phenanthroline)europium(III)

Comparison: Europium tris(d,d-dicampholylmethanate) is unique due to its specific chiral properties, which make it particularly effective as a chiral shift reagent in NMR spectroscopy. Other europium complexes may have different ligands that provide distinct luminescent or coordination properties, but they may not offer the same level of chiral discrimination as europium tris(d,d-dicampholylmethanate) .

Properties

Molecular Formula

C63H108EuO6

Molecular Weight

1113.5 g/mol

IUPAC Name

europium;(Z)-3-hydroxy-1,3-bis(1,2,2,3-tetramethylcyclopentyl)prop-2-en-1-one

InChI

InChI=1S/3C21H36O2.Eu/c3*1-14-9-11-20(7,18(14,3)4)16(22)13-17(23)21(8)12-10-15(2)19(21,5)6;/h3*13-15,22H,9-12H2,1-8H3;/b3*16-13-;

InChI Key

KJQCOBOEWKFOJC-FYKKVVHFSA-N

Isomeric SMILES

CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.CC1C(C(CC1)(/C(=C/C(=O)C2(C(C(CC2)C)(C)C)C)/O)C)(C)C.[Eu]

Canonical SMILES

CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.CC1CCC(C1(C)C)(C)C(=CC(=O)C2(CCC(C2(C)C)C)C)O.[Eu]

Origin of Product

United States

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